molecular formula C19H31NO B5212643 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine

Cat. No.: B5212643
M. Wt: 289.5 g/mol
InChI Key: SJBFEDLMVOWHEW-UHFFFAOYSA-N
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Description

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring attached to a hexyl chain, which is further substituted with a 2,5-dimethylphenoxy group

Preparation Methods

The synthesis of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the hexyl chain and the piperidine ring.

    Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, including alkylation and reduction.

    Attachment of the Phenoxy Group: The 2,5-dimethylphenoxy group is introduced through an etherification reaction, where the phenol derivative reacts with the hexyl chain.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, where the hexyl chain is cyclized to form the piperidine ring.

    Final Assembly: The final step involves the coupling of the hexyl chain with the piperidine ring to form the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine can be compared with other similar compounds, such as:

    1-[6-(2,4-dimethylphenoxy)hexyl]piperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    1-[6-(2,6-dimethylphenoxy)hexyl]piperidine: This compound also has a similar structure but with a different substitution pattern on the phenoxy group.

    1-[6-(3,5-dimethylphenoxy)hexyl]piperidine: This compound has a different substitution pattern on the phenoxy group, which may lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-17-10-11-18(2)19(16-17)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFEDLMVOWHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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